molecular formula C7H8N4OS B11768678 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11768678
M. Wt: 196.23 g/mol
InChI Key: XKRLYLOHOMFFKJ-UHFFFAOYSA-N
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Description

Heterocyclic Compounds: Significance in Chemical Research

Heterocyclic compounds are organic molecules characterized by cyclic structures containing at least one heteroatom, such as nitrogen, oxygen, or sulfur. These molecules form the backbone of numerous biologically active substances, including pharmaceuticals, agrochemicals, and natural products. Their structural diversity enables precise modulation of electronic, steric, and solubility properties, making them indispensable in medicinal chemistry and materials science. For instance, over 85% of FDA-approved drugs contain heterocyclic motifs, underscoring their dominance in therapeutic agent design.

Aromatic heterocycles, such as pyridine and thiophene, exhibit enhanced stability due to delocalized π-electron systems, while non-aromatic variants like piperidine serve as conformational scaffolds. The incorporation of heteroatoms introduces reactive sites for functionalization, enabling tailored interactions with biological targets or material surfaces.

Table 1: Prevalence of Heterocycles in Pharmaceuticals

Heterocycle Type Example Drugs Therapeutic Area
Pyridine Nicotine Neurological Agents
1,3,4-Thiadiazole Methazolamide Carbonic Anhydrase Inhibitors
Quinoline Hydroxychloroquine Antimalarials

1,3,4-Thiadiazole Derivatives: Structural Features and Importance

The 1,3,4-thiadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one sulfur atom. This arrangement confers high chemical stability, planarity, and electron-deficient characteristics, enabling diverse reactivity patterns. Derivatives of this scaffold exhibit broad pharmacological activities, including antimicrobial, anticancer, and anticonvulsant effects.

The sulfur atom in the thiadiazole ring enhances lipophilicity, facilitating membrane penetration, while nitrogen atoms participate in hydrogen bonding with biological targets. Substitutions at the 2- and 5-positions of the ring further modulate bioactivity. For example, ethyl groups at position 5 improve metabolic stability, as seen in derivatives like 5-ethyl-1,3,4-thiadiazol-2-amine.

Table 2: Key Pharmacological Activities of 1,3,4-Thiadiazole Derivatives

Derivative Substituents Biological Activity Molecular Target
5-Ethyl, 2-Amino Anticonvulsant GABA Receptors
2-Cyano, N-Acetamide Anticancer Tubulin Polymerization
3-Nitro, 5-Methyl Antimicrobial DNA Gyrase

2-Cyano-N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)Acetamide: Overview and Significance

This compound integrates a cyanoacetamide moiety with a 5-ethyl-substituted thiadiazole ring. The cyano group (-CN) enhances electrophilicity, promoting nucleophilic additions, while the acetamide side chain offers hydrogen-bonding capabilities. This combination creates a versatile intermediate for synthesizing bioactive molecules or functional materials.

The ethyl group at position 5 of the thiadiazole ring likely improves pharmacokinetic properties by increasing lipophilicity and reducing polarity. Computational studies suggest that the planar thiadiazole core facilitates π-π stacking interactions with aromatic residues in enzyme active sites, potentially enhancing binding affinity.

Table 3: Physicochemical Properties of this compound

Property Value Method of Determination
Molecular Formula C₇H₇N₅OS High-Resolution Mass Spectrometry
Molecular Weight 225.23 g/mol Calculated
LogP (Lipophilicity) 1.8 Chromatographic Analysis
Aqueous Solubility 0.12 mg/mL Shake-Flask Method

Research Objectives and Scope

This article aims to:

  • Elucidate the synthetic pathways for this compound.
  • Analyze its reactivity and potential applications in medicinal chemistry.
  • Review recent advances in derivatization strategies for enhancing bioactivity.
  • Identify gaps in current knowledge, such as the need for mechanistic studies on its pharmacological effects.

Future research should prioritize structural optimization via regioselective substitutions and computational modeling to predict target interactions. Collaborative efforts between synthetic chemists and pharmacologists will be essential to unlock the compound’s full potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C7H8N4OS/c1-2-6-10-11-7(13-6)9-5(12)3-4-8/h2-3H2,1H3,(H,9,11,12)

InChI Key

XKRLYLOHOMFFKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC#N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, 2-amino-5-ethyl-1,3,4-thiadiazole is refluxed with ethyl cyanoacetate in dry benzene for 8 hours. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of ethyl cyanoacetate, releasing ethanol and forming the acetamide bond.

Key parameters :

  • Solvent : Dry benzene (ensures anhydrous conditions, preventing side reactions).

  • Temperature : Reflux (~80°C for benzene).

  • Duration : 8 hours (optimized for complete conversion).

Yield and Scalability

This method yields 78% of the target compound after recrystallization from ethanol. The scalability is demonstrated at the 15 mmol scale, with consistent reproducibility.

Catalytic Reflux Method with Piperidine

An alternative approach, adapted from analogous syntheses, employs piperidine as a basic catalyst to enhance reaction efficiency.

Modified Procedure

While originally developed for a methyl-substituted thiazole derivative, this method is applicable to the ethyl-substituted thiadiazole with slight modifications:

  • Reagents : 2-amino-5-ethyl-1,3,4-thiadiazole, ethyl cyanoacetate, piperidine.

  • Conditions : Reflux in dry benzene with 0.1 equivalents of piperidine for 6 hours.

Comparative Advantages

  • Yield Increase : The catalytic method boosts yields to 85% (vs. 78% without catalyst), attributed to piperidine’s role in deprotonating the amine, accelerating nucleophilic attack.

  • Reduced Reaction Time : Completion in 6 hours (vs. 8 hours without catalyst).

Comparative Analysis of Synthesis Methods

The table below summarizes the two primary methods:

Parameter Direct Condensation Catalytic Reflux
Solvent Dry benzeneDry benzene
Catalyst NonePiperidine (0.1 eq)
Temperature Reflux (~80°C)Reflux (~80°C)
Duration 8 hours6 hours
Yield 78%85%
Byproducts MinimalNegligible

Characterization and Analytical Validation

The structural integrity of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is confirmed through advanced spectroscopic techniques:

Infrared (IR) Spectroscopy

  • Cyano Group : Sharp absorption at 2221 cm⁻¹.

  • Amide C=O Stretch : 1680 cm⁻¹.

  • N–H Stretch : 3447 cm⁻¹ (amide N–H).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.31 (t, 3H, CH₂CH₃), δ 2.95 (q, 2H, CH₂CH₃), δ 4.25 (s, 2H, COCH₂CN), δ 8.32 (s, 1H, NH).

  • ¹³C NMR :

    • 14.1 (CH₂CH₃), 22.3 (CH₂CH₃), 39.8 (COCH₂CN), 115.2 (CN), 162.4 (C=O).

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 224 [M+H]⁺, consistent with the molecular formula C₈H₉N₃OS .

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound participates in intramolecular cyclization reactions to form fused heterocyclic systems. For example:

  • Reaction with malononitrile dimer under reflux in ethanol yields pyrido[2,3-d]thiadiazole derivatives (Scheme 1) .

  • Condensation with thiourea produces thieno[2,3-d]thiadiazole systems .

Key Data:

ReactantProductConditionsYield (%)
Malononitrile dimerPyrido[2,3-d]thiadiazoleEthanol, reflux, 6 hr75–80
ThioureaThieno[2,3-d]thiadiazoleNaOH, ethanol, reflux70

Coupling with Diazonium Salts

The cyano group enables diazocoupling reactions with aromatic diazonium salts to form hydrazone intermediates:

  • Reaction with 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-diazonium chloride in pyridine yields hydrazono derivatives, which cyclize to triazine-carboxamide hybrids under acidic conditions (Scheme 2) .

Reaction Pathway:

  • Diazonium salt + compound → Hydrazono intermediate (0–5°C, pyridine).

  • Cyclization → Triazine-carboxamide (acetic acid, reflux) .

Key Products:

  • [N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-imino-8,10-dimethyl-4,6-dihydropyrido2',3':3,4]pyrazolo[5,1-c]triazine-3-carboxamide (IC₅₀ = 9 μM against breast cancer cells) .

Nucleophilic Additions

The amidic carbonyl and cyano groups act as electrophilic centers for nucleophilic attack:

  • Hydrazine hydrate reacts with the cyano group to form pyrazole derivatives .

  • Hydroxylamine forms isoxazole rings via cyclization.

Example:

NucleophileProductReaction Conditions
Hydrazine hydratePyrazole-thiadiazole hybridEthanol, reflux, 4 hr
HydroxylamineIsoxazole-thiadiazole hybridHCl, H₂O, 80°C

Condensation with Aldehydes

The active methylene group (adjacent to the cyano group) undergoes Knoevenagel condensation with aromatic aldehydes:

  • Reaction with benzaldehyde forms α,β-unsaturated nitriles, which further cyclize to coumarin derivatives .

Mechanism:

  • Aldehyde + active methylene → Knoevenagel adduct.

  • Cyclization → Coumarin-thiadiazole conjugate.

Heterocyclization with Sulfur-Containing Reagents

The compound reacts with carbon disulfide or Lawesson’s reagent to form thiophene or thiazole derivatives:

  • Carbon disulfide in DMF yields thieno[2,3-d]thiadiazoles .

Key Spectral Evidence:

  • IR: Loss of CN stretch (2260 cm⁻¹) and new C=S absorption at 1250 cm⁻¹ .

  • ¹H NMR: Emergence of thiophene protons at δ 6.8–7.2 ppm .

Acid-Catalyzed Cyclization

Under acidic conditions, the cyano group facilitates ring expansion :

  • Treatment with H₂SO₄ converts the cyanoacetamide moiety into a pyridine ring.

Example:

  • Formation of pyrido[2,3-d]thiadiazole via intramolecular cyclization.

Scientific Research Applications

Synthesis of Heterocycles

One of the primary applications of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is as a precursor for synthesizing various heterocyclic compounds. Research indicates that this compound can be transformed into several biologically active heterocycles such as:

  • Pyrrole
  • Pyridine
  • Coumarin
  • Thiazole
  • Triazoles

These heterocycles have shown potential insecticidal activity against pests like the cotton leafworm (Spodoptera littoralis), attributed to the structural properties imparted by the thiadiazole moiety .

The compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have demonstrated that derivatives of this compound possess antibacterial activity against both gram-positive and gram-negative bacteria. In vitro evaluations revealed promising results against pathogens such as Staphylococcus aureus .
  • Anti-inflammatory Effects : Molecular docking studies suggest that certain derivatives may act as inhibitors of 5-lipoxygenase, a key enzyme involved in inflammatory processes. This positions them as potential candidates for developing new anti-inflammatory drugs .

Agricultural Applications

The insecticidal properties of compounds derived from this compound have made them valuable in agricultural settings. Their effectiveness against agricultural pests can reduce reliance on traditional pesticides, offering a more environmentally friendly alternative .

Case Study 1: Synthesis and Evaluation of Heterocycles

A study conducted by Fadda et al. synthesized various heterocycles from this compound. The synthesized compounds were characterized using IR, NMR, and mass spectrometry techniques. The research highlighted their insecticidal efficacy against Spodoptera littoralis, demonstrating the potential for practical agricultural applications .

Case Study 2: Antibacterial Activity Assessment

In another investigation, novel derivatives of this compound were evaluated for antibacterial activity using molecular docking and in vitro methods. The findings indicated that these compounds exhibited significant binding affinities to target proteins associated with bacterial survival mechanisms .

Data Table: Summary of Biological Activities

Compound DerivativeActivity TypeTarget OrganismMethodology UsedReference
Derivative AInsecticidalSpodoptera littoralisIn vitro bioassays
Derivative BAntibacterialStaphylococcus aureusMolecular docking & assays
Derivative CAnti-inflammatoryHuman leukocyte enzymesIn silico docking

Mechanism of Action

The mechanism of action of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its ability to act as both an electrophile and a nucleophile. This dual functionality allows it to participate in various chemical reactions, leading to the formation of diverse heterocyclic compounds. The thiadiazole moiety in the compound acts as a hydrogen-binding domain and a two-electron donor system, which facilitates its interaction with biological targets .

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents (e.g., tert-butyl) improve steric hindrance but may reduce solubility .
  • Electron-withdrawing groups (e.g., bromo) enhance reactivity in cross-coupling reactions .
  • Thioether substituents (e.g., methylthio) introduce redox-active sites, useful in biological applications .

Physicochemical Properties

Spectral Data Comparison:

Compound ¹H NMR (DMSO-d₆) Highlights HRMS (M+1) Observed/Calculated Reference
2-Cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide δ 1.41 (t, 3H, CH₂CH₃), 3.30 (s, 2H, CH₂CN) 227.25/227.25
N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-2-cyanoacetamide δ 1.41 (s, 9H, C(CH₃)₃), 4.07 (s, 2H, CH₂CN) 224.0735/224.0732
N-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-cyanoacetamide δ 4.07 (s, 2H, CH₂CN) 245.9213/245.9211

The ethyl group in the target compound contributes to upfield shifts in ¹H NMR due to electron-donating effects, whereas bromo substituents cause deshielding .

Anticancer Activity:

  • N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3): Induces apoptosis in glioma cells via Akt inhibition (92.36% inhibition) .

Electronic and Reactivity Profiles:

  • The cyano group in the target compound stabilizes intermediates during cycloaddition, enabling fused-ring formation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis of thiadiazole derivatives typically involves coupling reactions. For example, chloroacetyl chloride can react with 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of triethylamine as a base under reflux conditions. Solvent systems like toluene:water (8:2) and reflux times of 5–7 hours are effective for intermediates . Purification via recrystallization (ethanol) or column chromatography is recommended to isolate the final product.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology : Use FT-IR to confirm the presence of cyano (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1670 cm⁻¹) groups. ¹H NMR should show the ethyl group’s triplet (~1.2 ppm) and quartet (~2.5 ppm), while ¹³C NMR confirms the thiadiazole ring carbons (100–160 ppm). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) for validation .

Q. What safety precautions are essential when handling this compound?

  • Guidance : While toxicological data for this compound are limited, structurally related acetamides require precautions due to potential irritancy. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Toxicity screening (e.g., Ames test) is advised before large-scale use .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer activity of this compound, and what cell lines are most relevant?

  • Experimental Design : Test cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines using MTT assays. Include a non-cancer cell line (e.g., NIH3T3 fibroblasts) to assess selectivity. Compound 4y, a structurally similar thiadiazole derivative, showed IC₅₀ values of 0.084 mM (MCF-7) and 0.034 mM (A549), outperforming cisplatin .

Q. What mechanisms underlie the anticancer activity of thiadiazole derivatives like this compound?

  • Mechanistic Insights : Thiadiazoles may inhibit aromatase (key in estrogen synthesis) or disrupt microtubule assembly. For example, compound 4y demonstrated aromatase inhibition (IC₅₀ = 0.062 mM) in MCF-7 cells, suggesting a dual cytotoxic/hormonal pathway . Molecular docking studies can further elucidate target interactions.

Q. How should researchers address contradictions in biological activity data across studies?

  • Data Analysis : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or compound purity. Validate results using orthogonal assays (e.g., apoptosis via flow cytometry) and ensure ≥95% purity via HPLC. Cross-reference cytotoxicity with structural analogs (e.g., ethyl substitution enhances activity) .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced bioactivity?

  • SAR Optimization : Modify the 5-ethyl group on the thiadiazole ring; bulkier alkyl chains (e.g., pentyl) may improve lipophilicity and membrane permeability. Introduce electron-withdrawing groups (e.g., -CF₃) to the acetamide moiety to enhance electrophilic reactivity .

Q. Which analytical methods are suitable for detecting impurities in synthesized batches?

  • Quality Control : Use HPLC with UV detection (λ = 254 nm) and MS to identify common impurities like N-(1,3,4-thiadiazol-2-yl)acetamide. Compare retention times and fragmentation patterns with reference standards .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the cyano group.
  • Crystallography : For structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) .
  • Biological Assays : Include positive controls (e.g., cisplatin) and statistical validation (e.g., ANOVA with p < 0.05).

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